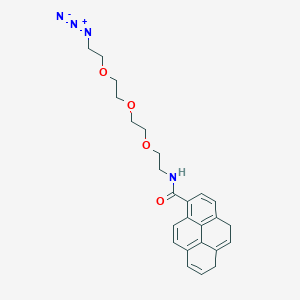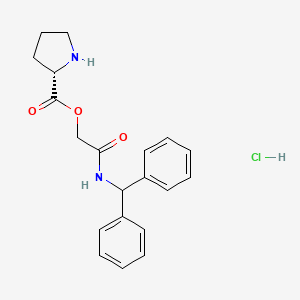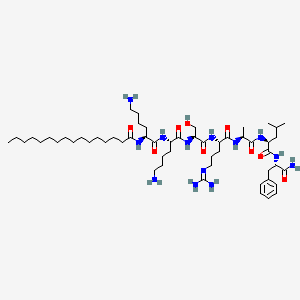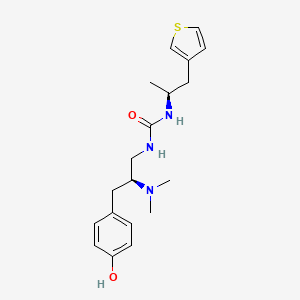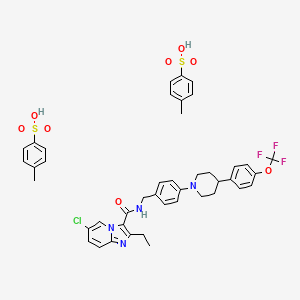
Reldesemtiv
Descripción general
Descripción
Reldesemtiv is an investigational, small molecule fast skeletal muscle troponin activator (FSTA). It is designed to slow the rate of calcium release from the regulatory troponin complex of fast skeletal muscle fibers .
Molecular Structure Analysis
This compound has the chemical formula C19H18F2N6O and a molecular weight of 384.38 . The exact structure and the interactions it forms when binding to its target are subjects of ongoing research .Chemical Reactions Analysis
This compound is thought to work by slowing the rate of calcium release from the regulatory troponin complex of fast skeletal muscle fibers . This mechanism potentially increases muscle contractility .Physical And Chemical Properties Analysis
This compound has a molecular weight of 384.38 and its chemical formula is C19H18F2N6O . It’s an orally available small molecule .Aplicaciones Científicas De Investigación
Tratamiento de la función muscular deteriorada
Reldesemtiv, también conocido como CK-107 y CK-2127107, es un activador rápido de la troponina del músculo esquelético. Se ha estudiado por su potencial para tratar la función muscular deteriorada {svg_1}. El fármaco funciona uniéndose al complejo de troponina del músculo esquelético rápido, lo que podría potenciar la compactación de la troponina C, lo que podría favorecer la liberación lenta de iones de calcio y la resultante sensibilización de la subunidad al calcio {svg_2}.
Enfermedades neuromusculares neurogénicas
La debilidad muscular como característica secundaria de la entrada neuronal atenuada a menudo conduce a la discapacidad y, a veces, a la muerte en pacientes con enfermedades neuromusculares neurogénicas {svg_3}. Estas enfermedades incluyen la esclerosis lateral amiotrófica, la enfermedad de Charcot-Marie-Tooth, la atrofia muscular espinal y la miastenia gravis {svg_4}. This compound se ha investigado por su potencial para aumentar la fuerza muscular en estas afecciones {svg_5}.
Atrofia muscular espinal (SMA)
This compound se ha probado en un ensayo clínico de fase 2 para adolescentes y adultos con atrofia muscular espinal (SMA) {svg_6}. El ensayo encontró que ocho semanas de tratamiento con this compound mejoraron de forma segura la fuerza motora y respiratoria {svg_7}.
Esclerosis lateral amiotrófica (ELA)
This compound se está evaluando actualmente en ensayos clínicos para el tratamiento de la esclerosis lateral amiotrófica {svg_8}. Ha demostrado potencial para aumentar la generación de fuerza muscular en un ensayo clínico de fase 1 {svg_9}.
Desarrollo de fármacos
Los determinantes moleculares que condicionan la destreza terapéutica de this compound se han investigado mediante técnicas computacionales {svg_10}. Estos hallazgos presentan información útil que podría sentar las bases para el desarrollo de activadores de moléculas pequeñas del músculo esquelético rápido con alta especificidad y potencia {svg_11}.
Mecanismo De Acción
Target of Action
Reldesemtiv, a second-generation fast skeletal muscle troponin activator (FSTA), primarily targets the fast skeletal muscle troponin complex . This complex plays a crucial role in muscle contraction and is responsible for most bodily movements .
Mode of Action
This compound interacts with its target by binding to the fast skeletal muscle troponin complex . This binding potentially potentiates troponin C compacting, characterized by reduced exposure to solvent molecules . The interaction between this compound and the binding site residues involves conventional and carbon hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions .
Biochemical Pathways
The binding of this compound to the fast skeletal muscle troponin complex leads to a slow release of calcium ions . This slow release results in the sensitization of the subunit to calcium . The biochemical pathway affected by this compound is therefore the calcium signaling pathway, which plays a vital role in muscle contraction.
Pharmacokinetics
It has demonstrated increased muscle force generation in a phase 1 clinical trial , suggesting good bioavailability.
Result of Action
The molecular effect of this compound’s action is the potentiation of troponin C compacting, leading to the slow release of calcium ions . On a cellular level, this results in an increase in skeletal muscle contractility . This increased contractility can amplify the muscle response to motor neuron input, thereby increasing muscle power and stamina .
Direcciones Futuras
Despite the discontinuation of the COURAGE-ALS trial, research into Reldesemtiv continues. A new study is investigating the longer-term effects of the therapy candidate this compound in people with amyotrophic lateral sclerosis (ALS) . The results of these studies will determine the future directions for this compound.
Análisis Bioquímico
Biochemical Properties
Reldesemtiv interacts with the fast skeletal muscle troponin complex, increasing its affinity for calcium . This amplifies the muscle cell response to neural input, leading to increased force production at submaximal muscle stimulation frequencies . The binding of this compound possibly potentiates troponin C compacting, characterized by reduced exposure to solvent molecules, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .
Cellular Effects
This compound has been shown to have a calcium-sensitizing effect and to increase skeletal muscle force in response to nerve stimulation . It also potentiates troponin C compacting, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .
Molecular Mechanism
This compound exerts its effects at the molecular level through a selective interaction with the fast skeletal muscle troponin complex . This interaction increases the complex’s affinity for calcium, amplifying the muscle cell response to neural input . The binding of this compound possibly potentiates troponin C compacting, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .
Temporal Effects in Laboratory Settings
In a phase 2, double-blind, placebo-controlled study, the effects of oral this compound were evaluated in patients with spinal muscular atrophy . Changes from baseline to weeks 4 and 8 were determined, and this compound demonstrated increased muscle force generation .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in were not found in the search results. Given its interaction with the fast skeletal muscle troponin complex, it is likely that it plays a role in the calcium signaling pathway .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues were not found in the search results. Given its interaction with the fast skeletal muscle troponin complex, it is likely that it is transported to the sites where this complex is located .
Subcellular Localization
The specific subcellular localization of this compound was not found in the search results. Given its interaction with the fast skeletal muscle troponin complex, it is likely that it is localized to the sites where this complex is located .
Propiedades
IUPAC Name |
1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10,13H,6-7,11H2,(H2,22,28)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXWPWOCXGARRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1345410-31-2 | |
| Record name | Reldesemtiv [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345410312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reldesemtiv | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RELDESEMTIV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S0HBYW6QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




